Dykellic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dykellic acid is a natural product initially identified from the culture broth of Westerdykella multispora F50733. It has garnered attention due to its potential anti-cancer effects. Let’s explore further.

準備方法

合成経路:: ジケリック酸の合成経路は広く文書化されていません。真菌源からの単離は、発酵または抽出プロセスによって得られることを示唆しています。

工業生産:: 現在、ジケリック酸の大規模工業生産は行われていません。その合成とスケーラビリティを調査するための研究努力が続けられています。

化学反応の分析

ジケリック酸は、さまざまな化学反応を起こすことが知られています。

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応は、その構造を改変する可能性があります。

置換: 置換基は、特定の位置に導入できます。

一般的な試薬と条件: 特定の試薬と条件は、必要な改変によって異なります。

主な生成物: これらの反応から生成される生成物は、反応の種類によって異なります。

4. 科学研究への応用

ジケリック酸の応用は、いくつかの科学分野にわたります。

化学: 貴重な合成中間体として役立ちます。

生物学: 研究者は、細胞移動、管形成、およびアポトーシスへの影響を研究しています。

医学: その抗がん特性は、特に注目されています。

科学的研究の応用

Dykellic acid’s applications span several scientific fields:

Chemistry: It serves as a valuable synthetic intermediate.

Biology: Researchers study its impact on cell migration, tube formation, and apoptosis.

Medicine: Its anti-cancer properties are of particular interest.

作用機序

ジケリック酸がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。それは、次のように示されています。

MMP-9 の阻害: ジケリック酸は、マトリックスメタロプロテイナーゼ-9 (MMP-9) の発現と活性を抑制します。

NFκB の調節: 核因子κB (NFκB) のトランス活性化を阻害し、MMP-9 の調節に役割を果たします。

6. 類似化合物の比較

ジケリック酸のユニークさは、その抗がん特性にあります。他の化合物がMMPを阻害する可能性がありますが、ジケリック酸の特定の効果は、注目に値します。

類似化合物::他のMMP阻害剤: 合成阻害剤や天然物など、MMPを標的とする化合物。

抗がん剤: ジケリック酸を他の抗がん化合物と比較します。

類似化合物との比較

Dykellic acid’s uniqueness lies in its anti-cancer properties. While other compounds may inhibit MMPs, this compound’s specific effects make it noteworthy.

Similar Compounds::Other MMP Inhibitors: Compounds targeting MMPs, such as synthetic inhibitors or natural products.

Anti-Cancer Agents: Compare this compound with other anti-cancer compounds.

特性

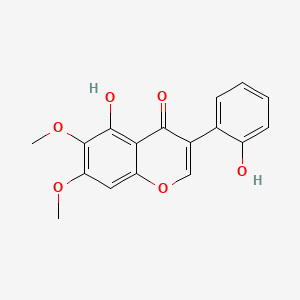

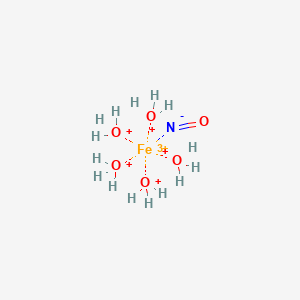

分子式 |

C14H16O4 |

|---|---|

分子量 |

248.27 g/mol |

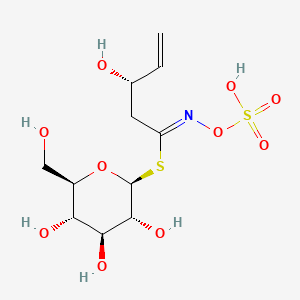

IUPAC名 |

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |

InChIキー |

XMBYWWHLSMXSPA-VNKDHWASSA-N |

SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

異性体SMILES |

C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |

正規SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

同義語 |

dykellic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

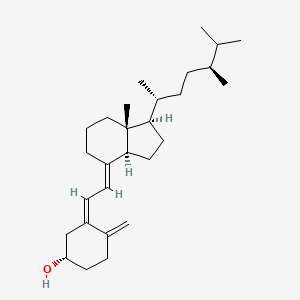

![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)